molecular formula C19H24N2O4S B5073223 Ethyl 2-amino-6-cyclohexyl-5,7-dioxo-4,4a,7a,8-tetrahydrothieno[3,2-f]isoindole-3-carboxylate

Ethyl 2-amino-6-cyclohexyl-5,7-dioxo-4,4a,7a,8-tetrahydrothieno[3,2-f]isoindole-3-carboxylate

Cat. No.: B5073223
M. Wt: 376.5 g/mol
InChI Key: IVTNTJZTVUXIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-6-cyclohexyl-5,7-dioxo-4,4a,7a,8-tetrahydrothieno[3,2-f]isoindole-3-carboxylate is a complex organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds that contain a fused ring system with nitrogen and sulfur atoms

Properties

IUPAC Name

ethyl 2-amino-6-cyclohexyl-5,7-dioxo-4,4a,7a,8-tetrahydrothieno[3,2-f]isoindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-2-25-19(24)15-13-8-11-12(9-14(13)26-16(15)20)18(23)21(17(11)22)10-6-4-3-5-7-10/h10-12H,2-9,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTNTJZTVUXIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC3C(C2)C(=O)N(C3=O)C4CCCCC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-cyclohexyl-5,7-dioxo-4,4a,7a,8-tetrahydrothieno[3,2-f]isoindole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-cyclohexyl-5,7-dioxo-4,4a,7a,8-tetrahydrothieno[3,2-f]isoindole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Ethyl 2-amino-6-cyclohexyl-5,7-dioxo-4,4a,7a,8-tetrahydrothieno[3,2-f]isoindole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-cyclohexyl-5,7-dioxo-4,4a,7a,8-tetrahydrothieno[3,2-f]isoindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 2-amino-6-cyclohexyl-5,7-dioxo-4,4a,7a,8-tetrahydrothieno[3,2-f]isoindole-3-carboxylate include other isoindole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications. Its unique combination of functional groups and ring systems makes it a valuable compound for research and development in various scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.